
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is an organic compound with the molecular formula C16H18O2 It is a derivative of benzene, featuring methoxy groups and a phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- typically involves the reaction of anisole derivatives with phenylethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anisole reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups and phenylethyl substituent can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced derivatives with hydrogenated aromatic rings
Substitution: Substituted benzene derivatives with different functional groups
Aplicaciones Científicas De Investigación
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and phenylethyl substituent play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-methoxy-4-(2-phenylethenyl)-: Similar structure but with a phenylethenyl group instead of a phenylethyl group.
Benzene, 1-methoxy-4-phenoxy-: Features a phenoxy group instead of a phenylethyl group.
Benzene, 1-methoxy-4-(1-propenyl)-: Contains a propenyl group instead of a phenylethyl group.
Uniqueness
Benzene, 1-methoxy-4-(1-methoxy-2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
| 113160-01-3 | |
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-methoxy-4-(1-methoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18O2/c1-17-15-10-8-14(9-11-15)16(18-2)12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
Clave InChI |
VSBRGTDDFDTTJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(CC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



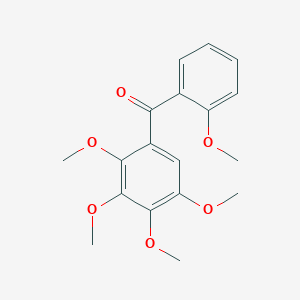
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)

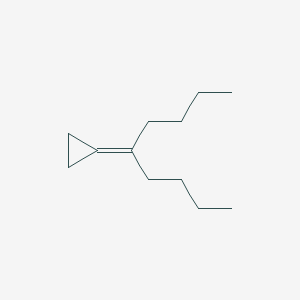
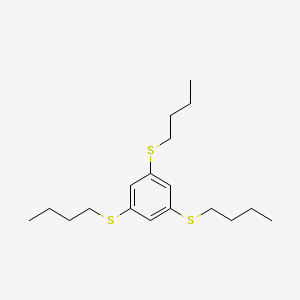
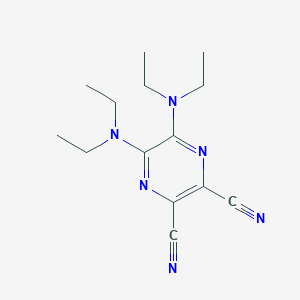
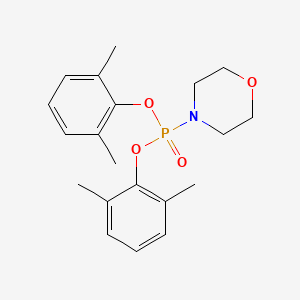
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)
![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
